Einecs 238-481-6

Description

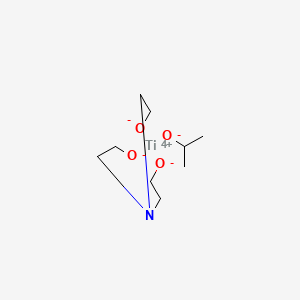

EINECS 238-481-6 corresponds to Titanium(IV) (Triethanolaminato)isopropoxide Solution, a titanium-based coordination compound with the chemical formula C₉H₂₄NO₄Ti. This organotitanium complex is widely utilized in industrial applications, including catalysis, coatings, and polymer cross-linking, due to its stability and reactivity . Key identifiers include:

- CAS Number: 14483-21-7

- Synonyms: TYZOR TE organic titanate, triethanolamine titanate chelate, Tetraisopropoxy titanate.

- Structure: A bicyclic titanium complex chelated with triethanolamine and isopropoxide ligands, forming a thermally stable coordination network .

Its commercial relevance stems from its dual functionality as a Lewis acid catalyst and adhesion promoter in coatings.

Properties

CAS No. |

14483-21-7 |

|---|---|

Molecular Formula |

C9H19NO4Ti |

Molecular Weight |

253.12 g/mol |

IUPAC Name |

2-[bis(2-oxidoethyl)amino]ethanolate;propan-2-olate;titanium(4+) |

InChI |

InChI=1S/C6H12NO3.C3H7O.Ti/c8-4-1-7(2-5-9)3-6-10;1-3(2)4;/h1-6H2;3H,1-2H3;/q-3;-1;+4 |

InChI Key |

RHSCRNFPYSMXQX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[O-].C(C[O-])N(CC[O-])CC[O-].[Ti+4] |

Origin of Product |

United States |

Chemical Reactions Analysis

General Reactivity Profile

Talc is chemically inert under standard conditions due to its layered silicate structure and strong covalent bonding. Its primary reactivity occurs under extreme thermal or acidic/basic conditions. Key reaction pathways include:

Thermal Decomposition Mechanisms

Talc undergoes stepwise dehydration and structural breakdown when heated:

-

Dehydroxylation (600–900°C):

Results in amorphous meta-talc.

-

Crystallization (>900°C):

Acid Reactions

Base Reactions

-

Sodium Hydroxide Fusion (>500°C):

Forms soluble silicates and magnesium hydroxide.

High-Temperature Interactions

Talc reacts with metal oxides at elevated temperatures to form mixed silicates:

| Reactant | Temperature | Product | Application |

|---|---|---|---|

| Al₂O₃ | 1200°C | Cordierite (Mg₂Al₄Si₅O₁₈) | Ceramic matrices |

| CaO | 1400°C | Diopside (CaMgSi₂O₆) | Refractory materials |

Environmental and Biological Interactions

Comparison with Similar Compounds

Structural Insights :

- TYZOR TE (238-481-6) exhibits higher thermal stability than TPT (222-957-3) due to chelation with triethanolamine, which reduces ligand dissociation .

- Titanium acetylacetonate (246-909-0) lacks amine-based ligands, resulting in lower hydrolytic resistance and narrower industrial applicability .

Functional and Performance Comparison

Key Findings :

- This compound outperforms other titanates in catalytic efficiency, attributed to its balanced Lewis acidity and steric hindrance from triethanolamine .

- Higher byproduct formation in Titanium ethoxide correlates with uncontrolled hydrolysis, a limitation mitigated in TYZOR TE through chelation .

Industrial Applicability and Regulatory Compliance

| Parameter | 238-481-6 | 222-957-3 | Titanium ethoxide |

|---|---|---|---|

| REACH Compliance | Fully registered | Restricted (Annex XVII) | Limited data |

| C&L Inventory Listing | Yes | Yes | No |

| Major Markets | EU, North America, Asia | EU, Asia | North America |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.